Dihydro T-MAS-d6: A Technical Guide for Researchers
Dihydro T-MAS-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro T-MAS-d6, scientifically known as 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol, is a deuterated derivative of Dihydro Testis Meiosis-Activating Sterol (T-MAS). It is a stable isotope-labeled sterol used as an internal standard and tracer in metabolic research, particularly in studies of cholesterol biosynthesis.[1][2] The six deuterium atoms on the two methyl groups at the C-4 position make it readily distinguishable from its endogenous, non-deuterated counterpart by mass spectrometry, allowing for precise quantification and metabolic flux analysis. This guide provides an in-depth overview of its chemical properties, its role in the Kandutsch-Russell cholesterol biosynthesis pathway, and detailed experimental protocols for its application in metabolic studies.
Chemical and Physical Properties
Dihydro T-MAS-d6 is a white to off-white solid powder.[2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol | [1][2] |
| CAS Number | 2315262-48-5 | |
| Molecular Formula | C₂₉H₄₄D₆O | |
| Molecular Weight | 420.74 g/mol | |
| Exact Mass | 420.42 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol and chloroform. Less soluble in water. | |
| Storage | -20°C |
Synthesis
A general method for the synthesis of deuterated sterols involves the use of deuterated reagents in key steps of the chemical synthesis. For Dihydro T-MAS-d6, a plausible synthetic route would start from a suitable sterol precursor. The following is a proposed synthetic workflow based on general principles of deuterated sterol synthesis.
Caption: Proposed synthetic workflow for Dihydro T-MAS-d6.
Role in the Kandutsch-Russell Pathway
Dihydro T-MAS is an intermediate in the Kandutsch-Russell pathway, one of the two major pathways for cholesterol biosynthesis, the other being the Bloch pathway. These pathways diverge after the formation of lanosterol and differ in the timing of the reduction of the double bond in the side chain. The Kandutsch-Russell pathway is prominent in specific tissues, such as the skin.
The following diagram illustrates the key steps of the Kandutsch-Russell pathway, highlighting the position of Dihydro T-MAS.
Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.
Application in Metabolic Studies
Dihydro T-MAS-d6 is primarily used as a tracer to study the flux through the Kandutsch-Russell pathway and to quantify the levels of its non-deuterated counterpart in biological samples. This is typically achieved using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow for Metabolic Tracing
The general workflow for a metabolic tracing experiment using Dihydro T-MAS-d6 is as follows:
Caption: General experimental workflow for metabolic tracing with Dihydro T-MAS-d6.
Experimental Protocols
The following are detailed, representative protocols for the analysis of Dihydro T-MAS-d6 and other sterols using GC-MS and LC-MS. These protocols are based on established methods for sterol analysis and can be adapted for specific research needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds like sterols. Derivatization is often required to improve chromatographic properties.
1. Lipid Extraction:
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Homogenize cell or tissue samples in a chloroform:methanol mixture (e.g., 2:1, v/v).
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Add Dihydro T-MAS-d6 as an internal standard.
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Separate the organic and aqueous phases by centrifugation.
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Collect the lower organic phase containing the lipids.
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Dry the lipid extract under a stream of nitrogen.
2. Saponification (Optional, for total sterol analysis):
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Resuspend the dried lipid extract in ethanolic potassium hydroxide.
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Heat at 60-80°C for 1-2 hours to hydrolyze sterol esters.
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Extract the non-saponifiable lipids (containing free sterols) with hexane or diethyl ether.
3. Derivatization:
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To the dried sterol extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
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Heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.
4. GC-MS Analysis:
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GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
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Injection: 1 µL of the derivatized sample in splitless mode.
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Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10-20 minutes.
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MS Detection: Use electron ionization (EI) at 70 eV.
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Data Acquisition: Operate in selected ion monitoring (SIM) mode for targeted quantification.
Quantitative Data (Hypothetical):
| Analyte | Derivatization | Monitored Ions (m/z) | Expected Retention Time (min) |
| Dihydro T-MAS (endogenous) | TMS ether | [M]+, characteristic fragments | 15-20 |
| Dihydro T-MAS-d6 (standard) | TMS ether | [M+6]+, characteristic fragments | 15-20 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is suitable for the analysis of a wide range of sterols without the need for derivatization, although it can be used to enhance sensitivity.
1. Lipid Extraction:
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Follow the same procedure as for GC-MS, adding Dihydro T-MAS-d6 as an internal standard.
2. LC-MS Analysis:
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LC Column: Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
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Mobile Phase B: Methanol/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
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Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over 15-20 minutes.
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Flow Rate: 0.2-0.4 mL/min.
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MS Detection: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
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Data Acquisition: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.
Quantitative Data (Hypothetical):
| Analyte | Ionization Mode | MRM Transition (m/z) | Expected Retention Time (min) |
| Dihydro T-MAS (endogenous) | ESI+ or APCI+ | Precursor ion -> Product ion | 10-15 |
| Dihydro T-MAS-d6 (standard) | ESI+ or APCI+ | [Precursor+6]+ -> [Product+6]+ | 10-15 |
Conclusion
Dihydro T-MAS-d6 is a valuable tool for researchers studying cholesterol metabolism. Its stable isotope label allows for precise and accurate quantification of its endogenous counterpart and enables the detailed investigation of metabolic flux through the Kandutsch-Russell pathway. The experimental protocols provided in this guide offer a starting point for the successful application of Dihydro T-MAS-d6 in metabolic research. As with any analytical method, optimization of extraction, chromatography, and mass spectrometry parameters for the specific biological matrix and instrumentation is crucial for achieving high-quality, reproducible data.
